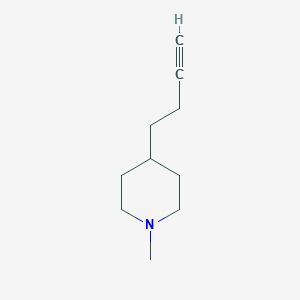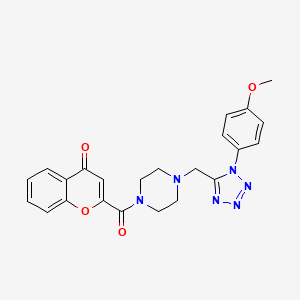
2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is a sophisticated molecule belonging to the chromenone family, functionalized with a tetrazole ring, a piperazine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone nucleus is synthesized via the condensation of appropriate phenolic and carboxylic acid derivatives under acidic conditions.
Tetrazole Ring Introduction: The 4-methoxyphenyl tetrazole is generally prepared through the cyclization of 4-methoxyphenyl nitrile with sodium azide in the presence of a catalyst.
Coupling with Piperazine: The tetrazole intermediate is then linked to piperazine via a substitution reaction, usually facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Final Assembly: The resulting intermediate is then subjected to a final condensation with the chromenone core under mild conditions, yielding the target compound.
Industrial Production Methods
On an industrial scale, the preparation of this compound would involve optimization of each synthetic step to maximize yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtaining the desired quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Under specific conditions, the compound can undergo oxidation, affecting the methoxyphenyl or tetrazole moieties.
Reduction: Reduction reactions can target the chromenone core, potentially altering its structural conformation.
Substitution: Electrophilic and nucleophilic substitution reactions can modify various functional groups, providing derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols under suitable catalysts and solvents.
Major Products
Depending on the reaction conditions, the major products can include oxidized chromenone derivatives, reduced tetrazole variants, and substituted piperazine complexes.
Scientific Research Applications
Chemistry: Utilized as a building block for synthesizing complex organic molecules. Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways. Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties. Industry: Used in the development of advanced materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The compound exerts its effects through various molecular targets. In medicinal chemistry, it is believed to interact with enzyme active sites, disrupting biological processes such as signal transduction and gene expression. Its ability to bind with high affinity to specific proteins and enzymes makes it a candidate for therapeutic applications. The pathways involved often include the inhibition of kinases, disruption of cell cycle regulation, and modulation of inflammatory responses.
Comparison with Similar Compounds
Compared to other chromenone and tetrazole derivatives, 2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is unique due to its multifaceted structure and broad spectrum of activity. Similar compounds might include:
Flavones: Known for their antioxidant and anti-inflammatory properties.
Quinolines: Widely used in antimalarial and antibacterial treatments.
Benzimidazoles: Investigated for antiparasitic and antifungal applications.
These related compounds share structural similarities but differ in their specific biological activities and applications, underscoring the distinctiveness of the target compound in scientific research.
Hope this dives deep enough into the fascinating world of this compound! Feel free to ask more about any section.
Properties
IUPAC Name |
2-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c1-32-17-8-6-16(7-9-17)29-22(24-25-26-29)15-27-10-12-28(13-11-27)23(31)21-14-19(30)18-4-2-3-5-20(18)33-21/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJAOFCWYGWUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
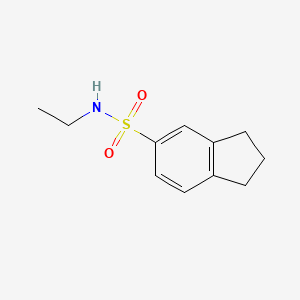
![N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2943879.png)
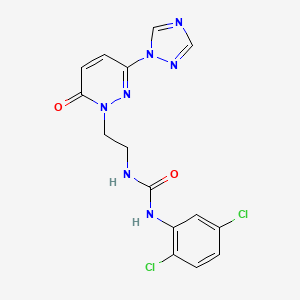
![6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2943881.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2943882.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2943884.png)

![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2943888.png)
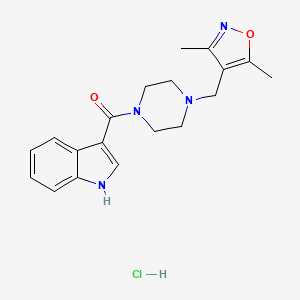
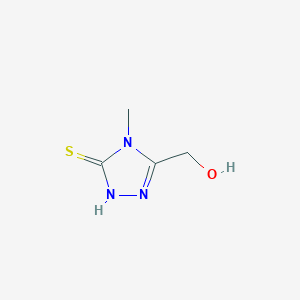
![3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2943896.png)
![N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2943898.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2943899.png)
